8-Amino-5,6-difluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
8-Amino-5,6-difluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5,6-difluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Fluorination: Introduction of fluorine atoms at specific positions on the naphthalene ring.
Amination: Introduction of an amino group through nucleophilic substitution.
Hydroxylation: Addition of a hydroxyl group to the naphthalene ring.
Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into more saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution could introduce various functional groups.
Scientific Research Applications
8-Amino-5,6-difluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalenones: Compounds with similar core structures but different substituents.
Fluorinated Aromatics: Compounds with fluorine atoms on aromatic rings.
Aminophenols: Compounds with both amino and hydroxyl groups on aromatic rings.
Uniqueness
8-Amino-5,6-difluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of functional groups and fluorine atoms, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H9F2NO2 |
---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
8-amino-5,6-difluoro-4-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9F2NO2/c11-4-3-5(13)8-6(14)1-2-7(15)9(8)10(4)12/h3,7,15H,1-2,13H2 |
InChI Key |
VBAGNWOFNGBISE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C1O)C(=C(C=C2N)F)F |
Origin of Product |
United States |
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